2-bromo-N-methylethane-1-sulfonamide

Catalog No.
S2868959
CAS No.
1785584-02-2
M.F
C3H8BrNO2S
M. Wt
202.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-N-methylethane-1-sulfonamide

CAS Number

1785584-02-2

Product Name

2-bromo-N-methylethane-1-sulfonamide

IUPAC Name

2-bromo-N-methylethanesulfonamide

Molecular Formula

C3H8BrNO2S

Molecular Weight

202.07

InChI

InChI=1S/C3H8BrNO2S/c1-5-8(6,7)3-2-4/h5H,2-3H2,1H3

InChI Key

AEHJCKTYLDYJIK-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)CCBr

Solubility

not available

2-Bromo-N-methylethane-1-sulfonamide is a sulfonamide compound characterized by the presence of a bromine atom, a methyl group, and a sulfonamide functional group. Its molecular formula is C3H8BrN1O2S1C_3H_8BrN_1O_2S_1. This compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence biological activity and reactivity.

  • Sulfonamides can cause skin irritation and allergic reactions [].
  • Bromo compounds can be irritating to the eyes and skin [].

The chemical behavior of 2-bromo-N-methylethane-1-sulfonamide can be influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, where nucleophiles can replace the bromine, forming new compounds.
  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, potentially participating in acid-base reactions with bases.
  • Condensation Reactions: The amine functionality can react with aldehydes or ketones to form imines or other condensation products.

Sulfonamides, including 2-bromo-N-methylethane-1-sulfonamide, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA synthesis in bacteria. Specific studies have indicated that derivatives of sulfonamides exhibit varying degrees of antimicrobial activity against different strains of bacteria, highlighting the importance of structural modifications in enhancing efficacy .

The synthesis of 2-bromo-N-methylethane-1-sulfonamide typically involves the following steps:

  • Bromination: Starting from N-methylethane-1-sulfonamide, bromination can be achieved using bromine or a brominating agent in an appropriate solvent.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Alternative methods may involve the use of different reagents or solvents to optimize yield and purity .

2-Bromo-N-methylethane-1-sulfonamide has potential applications in:

  • Pharmaceuticals: As a precursor for developing new antibacterial agents.
  • Chemical Research: In synthetic organic chemistry as an intermediate for various chemical transformations.
  • Biological Studies: To investigate mechanisms of action related to sulfonamide antibiotics.

Interaction studies involving 2-bromo-N-methylethane-1-sulfonamide focus on its binding affinity with biological targets. These studies often employ techniques such as molecular docking and spectroscopic methods to elucidate how this compound interacts with enzymes involved in bacterial metabolism. Results from such studies can provide insights into optimizing its structure for enhanced biological activity .

Several compounds share structural similarities with 2-bromo-N-methylethane-1-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
SulfanilamideContains an amino groupFirst sulfonamide antibiotic
SulfamethoxazoleMethyl group on the sulfonamide nitrogenBroader spectrum of antibacterial activity
5-Bromo-N-methylthiophene-2-sulfonamideThiophene ring structureEnhanced lipophilicity

The synthesis of 2-bromo-N-methylethane-1-sulfonamide requires strategic alkylation approaches that introduce the N-methyl group onto the sulfonamide framework [8] [9]. Manganese-catalyzed N-alkylation represents a significant advancement in sulfonamide derivatization, employing well-defined manganese PNP pincer precatalysts that enable the use of primary alcohols as alkylating agents [8]. This borrowing hydrogen approach demonstrates excellent efficiency with aryl and alkyl sulfonamides, achieving mono-N-alkylation in isolated yields averaging 85% across 32 examples [8].

The alkylation of sulfonamides with trichloroacetimidates under thermal conditions provides an alternative methodology that does not require exogenous acid, base, or transition metal catalysts [9]. This transformation proceeds in refluxing toluene without additives, where unsubstituted sulfonamides provide superior yields compared to more sterically encumbered N-alkyl sulfonamides [9]. The trichloroacetimidate alkylating agent must function as a stable cation precursor for the substitution reaction to proceed effectively under these conditions [9].

Iron-catalyzed N-alkylation systems utilizing iron dichloride and potassium carbonate have been developed for environmentally benign sulfonamide alkylation with benzylic alcohols [10]. This catalyst system operates through a transfer hydrogenative mechanism that is reversible, with kinetic isotope effect investigations revealing that hydrogen elimination serves as the rate-determining step [10]. The reaction demonstrates excellent tolerance for various functional groups including methoxy, thiomethyl, isopropyl, and trifluoromethyl substituents [10].

Alkylation MethodCatalyst SystemSubstrate ScopeYield RangeTemperature
Manganese-catalyzedMn(I) PNP pincerAryl/alkyl sulfonamides85% average150°C
TrichloroacetimidateThermal conditionsUnsubstituted sulfonamides70-86%Reflux toluene
Iron-catalyzedFeCl₂/K₂CO₃Benzylic substrates78-90%Variable

The monoselective N-methylation of sulfonamides can be achieved using tetramethylammonium fluoride or phenyltrimethylammonium iodide under mild basic conditions [11]. Sulfonamides exhibit significantly lower pKa values compared to benzamides, resulting in monomethylated sulfonamides that readily undergo subsequent methylation reactions [11]. This characteristic necessitates careful control of reaction stoichiometry and conditions to achieve selective monomethylation [11].

Halogenation Techniques in Sulfonamide Synthesis

The introduction of bromine functionality into sulfonamide structures employs diverse halogenation strategies tailored to specific synthetic requirements [13] [14]. Electrophilic bromination of sulfonamide compounds typically utilizes bromine or brominating agents in appropriate solvents, with the reaction proceeding through electrophilic aromatic substitution mechanisms when applied to aromatic sulfonamide systems .

N-bromosuccinimide represents the most commonly employed brominating agent for sulfonamide modifications, particularly effective for benzylic and allylic positions [25]. The bromination reaction with N-bromosuccinimide requires specific reaction conditions including controlled temperature, appropriate solvent selection, and precise stoichiometric ratios to achieve optimal yields while minimizing side product formation [25]. Alternative brominating agents include 1,3-dibromo-5,5-dimethylhydantoin and pyridinium bromide-perbromide, each offering distinct reactivity profiles and selectivity patterns [25].

The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrates selective bromination strategies where 5-bromothiophene-2-sulfonamide reacts with various alkyl bromides using lithium hydride in dimethylformamide [3]. This alkylation approach yields products in 62-78% range, with lower yields observed for sterically hindered isopropyl derivatives due to steric hindrance effects [3]. The reaction proceeds through nucleophilic substitution mechanisms where the lithium hydride activates the sulfonamide nitrogen for alkylation [3].

Remote carbon-hydrogen halogenation reactions enable δ-position bromination and chlorination of sulfonyl-protected alkyl amines via nitrogen-centered radical precursors [13]. These transformations utilize Selectfluor as a fluorine source for δ-fluorination, while ethyl trichloroacetate serves as the chlorinating reagent for δ-chlorination reactions [13]. The methodology tolerates various functional groups and demonstrates scalability to gram-scale preparations [13].

Brominating AgentSolvent SystemReaction TimeYield RangeSelectivity
N-bromosuccinimideEthyl acetate3-48 hours41-73%High
DBDMHChloroform2 hoursVariableModerate
Pyridinium bromide-perbromideEthyl acetate/methanol30 minutes50-87%High
Bromine/FeBr₃Inert solventsVariableHighPosition-dependent

The bromination of 2,5-dimethylthiophene followed by sulfonamide formation exemplifies sequential halogenation-sulfonylation strategies . The reaction conditions often include bromine or N-bromosuccinimide as the brominating agent in dichloromethane solvent, followed by sulfonamide group introduction using sulfonyl chloride derivatives under basic conditions .

Optimization of Reaction Conditions (Solvent, Catalyst, Temperature)

The optimization of reaction conditions for sulfonamide synthesis requires systematic evaluation of solvent effects, catalyst selection, and temperature parameters to maximize yield and selectivity [17] [18] [19]. Electrochemical sulfonamide synthesis demonstrates the importance of solvent composition, with optimal conditions employing acetonitrile and hydrochloric acid mixtures in 3:1 volumetric ratios [17] [18]. The reaction requires tetramethylammonium tetrafluoroborate as electrolyte at 10 mol% loading, with carbon anode and iron cathode configurations providing optimal electrochemical performance [17] [18].

Temperature optimization studies reveal significant impact on extraction efficiency and reaction outcomes [21] [23]. Pressurized liquid extraction of sulfonamides shows temperature dependence where increasing temperature from 100°C to 200°C improves extraction efficiency by factors up to six for aged residues in soil matrices [21] [23]. The optimized extraction protocol utilizes buffered water at pH 8.8 combined with acetonitrile in 85:15 ratios at 200°C and 100 bar pressure for five-minute extraction periods [21] [23].

Solvent selection profoundly influences reaction efficiency and product selectivity in sulfonamide synthesis [20] [22]. Non-polar solvents such as toluene and diethyl ether result in higher product yields relative to polar solvents including tetrahydrofuran and dichloromethane [20]. Acetonitrile produces the lowest yields among tested solvents, while non-coordinating solvents like toluene provide optimal enantioselectivity in asymmetric sulfonamide synthesis [20].

Catalyst optimization for sulfonamide acylation employs ZSM-5-SO₃H as an efficient heterogeneous catalyst [22]. The optimal conditions require 0.01 g catalyst loading for sulfonamide acylation with aliphatic anhydrides at room temperature under solvent-free conditions [22]. Primary amines require lower catalyst loadings of 0.005-0.01 g for complete conversion with carboxylic acid anhydrides or chlorides [22].

ParameterOptimal ConditionEffect on YieldTemperature Range
Solvent polarityNon-polar preferred+15-30%Variable
Catalyst loading0.005-0.01 gComplete conversionRoom temperature
pH control8.8 (extraction)6-fold improvement200°C
Electrolyte concentration10 mol%Optimal conductivityRoom temperature

The electrochemical approach requires precise control of interelectrode gap, mass transfer, and electrode surface-to-volume ratios to achieve intensified reaction conditions [17] [18]. Microflow reactor configurations with 250 μm interelectrode gaps enable reaction completion within five minutes, demonstrating the importance of reactor design in process optimization [17] [18].

Mechanistic investigations reveal that kinetic experiments show complete thiol substrate conversion to disulfide within the first 20 seconds of electrochemical sulfonamide synthesis [17] [18]. The subsequent sulfonamide formation occurs through aminium radical intermediates, confirmed by radical scavenging experiments using TEMPO or 1,1-diphenylethylene [17] [18].

Purification and Isolation Protocols

The purification and isolation of 2-bromo-N-methylethane-1-sulfonamide and related sulfonamide compounds require specialized protocols adapted to their physicochemical properties [28] [29] [30]. Flash column chromatography represents the primary purification method, utilizing silica gel with ethyl acetate and hexane gradient systems [28] [29]. The crude sulfonamide products require careful workup procedures including hydrochloric acid treatment, aqueous extraction with ethyl acetate, brine washing, and drying over magnesium sulfate before chromatographic purification [28].

High-performance liquid chromatography with fluorescence detection provides analytical and preparative purification capabilities for sulfonamide compounds [31] [33]. The chromatographic separation employs Zorbax Eclipse XDB C18 columns with gradient mobile phase systems comprising acetic acid, methanol, and acetonitrile [33]. Retention times for sulfonamide derivatives range from 9.460 minutes for sulfaguanidine to 21.138 minutes for sulfamethoxazole under optimized elution conditions [33].

Solid-phase extraction protocols utilize specialized cartridges for sulfonamide purification and concentration [33]. Strata-SCX cartridges preconditioned with 40% acetic acid in acetonitrile effectively retain sulfonamide compounds, with subsequent elution using 2% ammonium solution in acetonitrile providing optimal recovery rates [33]. The extraction process includes washing steps with acetone, methanol, and acetonitrile to remove interfering substances before target compound elution [33].

Recrystallization protocols for sulfonamide purification employ various solvent systems depending on compound solubility characteristics [32] [34]. Sulfabenzamide recrystallization utilizes organic solvents including acetone, methanol, ethanol, and ethyl acetate with water or supercritical carbon dioxide as antisolvents [34]. The crystallization conditions significantly influence crystal habits, producing acicular, columnar, prismatic, equant, and tabular forms depending on solvent and antisolvent selection [34].

Purification MethodSolvent SystemRecovery RatePurity Achieved
Flash chromatographyEtOAc/hexane gradient85-95%>95%
Preparative HPLCACN/water/TFA80-90%>98%
Solid-phase extraction2% NH₃/ACN79-114%Variable
RecrystallizationMethanol/water70-85%>90%

Micellar liquid chromatography employing sodium dodecyl sulfate micelles provides alternative separation methodology for sulfonamide mixtures [31]. The optimal conditions utilize 0.070 M sodium dodecyl sulfate with 6.0% 1-propanol, achieving isocratic separation of twelve sulfonamides within 15 minutes [31]. This method demonstrates highly reproducible retention behavior with column efficiency approximately 7000 plates per 25 cm column [31].

The purification process for 5-bromo-N-propylthiophene-2-sulfonamide derivatives involves precipitation with water introduction followed by washing and recrystallization using methanol as solvent [3]. Suzuki-Miyaura cross-coupling products require purification through column chromatography using n-hexane and ethyl acetate mixtures after initial workup procedures including water and ethyl acetate extraction [3].

XLogP3

0.1

Dates

Modify: 2024-04-14

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